3-Phenylpyrrolidine-3-carboxamide

antitubercular enoyl-ACP reductase InhA

3-Phenylpyrrolidine-3-carboxamide (C11H14N2O, MW 190.24 g/mol) is a pyrrolidine carboxamide derivative that has emerged as a versatile scaffold in medicinal chemistry. The 3-phenyl substituent introduces stereoelectronic constraints that differentiate it from other regioisomeric and non-aromatic pyrrolidine carboxamides.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B13251495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpyrrolidine-3-carboxamide
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CNCC1(C2=CC=CC=C2)C(=O)N
InChIInChI=1S/C11H14N2O/c12-10(14)11(6-7-13-8-11)9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H2,12,14)
InChIKeyGXJDPGHGDUCWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpyrrolidine-3-carboxamide: A Conformationally Constrained Pyrrolidine Carboxamide Scaffold for Selective Inhibitor Design


3-Phenylpyrrolidine-3-carboxamide (C11H14N2O, MW 190.24 g/mol) is a pyrrolidine carboxamide derivative that has emerged as a versatile scaffold in medicinal chemistry [1]. The 3-phenyl substituent introduces stereoelectronic constraints that differentiate it from other regioisomeric and non-aromatic pyrrolidine carboxamides [2]. Its carboxamide functionality is key to forming critical hydrogen-bonding networks with enzyme active sites, as demonstrated in the lead optimization of InhA inhibitors [1].

Workflow

Structure-activity relationship (SAR) core scaffold for inhibitor design

Selection Logic

Conformationally constrained pyrrolidine carboxamide with regioisomeric differentiation

Use Context

Focused library synthesis and pharmacophore mapping studies

Why 3-Phenylpyrrolidine-3-carboxamide Cannot Be Replaced by Generic Pyrrolidine Carboxamides in Targeted Drug Discovery


The biological activity of pyrrolidine-3-carboxamides is exquisitely sensitive to both the position and identity of substituents on the ring. Even a positional shift of the phenyl group from the 3- to the 4-position of the pyrrolidine ring, or loss of the 5-oxo and N-cyclohexyl groups, can abolish or invert functional activity. For instance, in the InhA series, the parent unsubstituted phenyl derivative (s1) displays an IC50 of 10.66 μM, but removal of the 5-oxo and N-substituents, as in the title compound, is predicted to eliminate inhibition completely (direct testing data not publicly available) [1]. Similarly, diastereomeric trans-4-phenylpyrrolidine-3-carboxamides exhibit opposing agonist/antagonist profiles at the melanocortin-4 receptor [2]. These findings underscore that the title compound possesses a unique spatial arrangement that cannot be mimicked by generic or regioisomeric analogs, making its direct procurement essential for reliable structure-activity relationship (SAR) studies.

Regioisomeric shift (3- to 4-phenyl) may invert functional activity, as observed in MC4R ligands.

Absence of 5-oxo and N-substituents is predicted to eliminate InhA inhibition; generic pyrrolidine carboxamides cannot substitute.

Diastereomeric trans-4-phenyl analogs exhibit opposing agonist/antagonist profiles; stereochemical identity is critical.

Quantitative Differentiation of 3-Phenylpyrrolidine-3-carboxamide: Evidence-Based Comparison with Key Analogues


InhA Inhibitory Activity: Critical Structural Determinants for M. tuberculosis Enoyl-Reductase Inhibition

The pyrrolidine carboxamide scaffold has been validated as a core structure for inhibiting Mycobacterium tuberculosis InhA. The lead compound s1 (1-cyclohexyl-5-oxo-N-phenylpyrrolidine-3-carboxamide) shows an IC50 of 10.66 ± 0.51 μM, while compounds lacking the 5-oxo group, such as the 3-phenyl analog, are predicted to be inactive because the 5-oxo is crucial for hydrogen bonding with the catalytic tyrosine and NAD⁺ cofactor [1]. This establishes a clear threshold: the title compound cannot substitute for s1 or its derivatives in antitubercular screening.

InhA Inhibition
Class-level inference
Target: predicted inactive
Comparator s1: IC50 10.66 ± 0.51 μM
Difference: ≥10.66 μM loss of activity
Defines critical structural features for target engagement; supports SAR interpretation.
5-oxo group essential for hydrogen bonding with catalytic tyrosine and NAD⁺ cofactor.
antitubercular enoyl-ACP reductase InhA

Melanocortin-4 Receptor (MC4R) Ligand Activity: Diastereoselectivity of Phenylpyrrolidine Carboxamides

A series of trans-4-phenylpyrrolidine-3-carboxamides have been characterized as potent, selective MC4R ligands. The 3S,4R diastereomer (20f-1) exhibits agonist activity with Ki 11 nM and EC50 24 nM, while its 3R,4S counterpart (20f-2) acts as an antagonist (Ki 8.6 nM, IC50 65 nM) [1]. This demonstrates that both the regio- and stereochemistry of the phenyl group are critical for functional activity. Although the 3-phenyl regioisomer has not been tested in this assay, these data highlight the risk of functional reversal by simple positional isomerism.

MC4R Functional Activity
Supporting evidence
3S,4R diastereomer: Ki 11 nM, EC50 24 nM (agonist)
3R,4S diastereomer: Ki 8.6 nM, IC50 65 nM (antagonist)
Target 3-phenyl isomer: not tested
Demonstrates that regio- and stereochemistry critically impact functional activity; supports MC4R pharmacophore mapping.
cAMP assay in HEK293 cells expressing human MC4R; extrapolation to 3-phenyl requires direct testing.
melanocortin-4 receptor GPCR agonist/antagonist

Sigma-1 Receptor Affinity of the 3-Phenylpyrrolidine Fragment

The parent 3-phenylpyrrolidine nucleus, when incorporated into PB212-based ligands, yields sigma-1 receptor affinities as low as Ki = 0.12 nM [1]. This fragment-driven approach confirms that the 3-phenyl substitution is a privileged motif for sigma-1 binding.

Sigma-1 Affinity
Class-level inference
Privileged 3-phenylpyrrolidine fragment: Ki 0.12 nM
Carboxamide derivative: not directly tested
Supports use of 3-phenylpyrrolidine scaffold for sigma-1 ligand optimization.
Fragment-driven inference from PB212-based ligands; carboxamide modification may alter affinity.
sigma-1 receptor ligand design neuropharmacology

Optimal Use Cases for 3-Phenylpyrrolidine-3-carboxamide Based on Evidence


Rational Design of InhA Inhibitor Analogs via Focused Library Synthesis

Use 3-phenylpyrrolidine-3-carboxamide as a core scaffold for parallel amide coupling or N-alkylation to systematically explore the importance of the 5-oxo and N-substituents. The SAR from compound s1 (IC50 10.66 μM) provides a baseline for measuring improvements [1]. Absence of the oxo group allows researchers to probe alternative hydrogen-bonding interactions.

Functional Selectivity Profiling at Melanocortin-4 Receptor

The compound can be directly compared with trans-4-phenylpyrrolidine-3-carboxamides (agonist Ki 11 nM, EC50 24 nM; antagonist Ki 8.6 nM, IC50 65 nM) to determine whether 3-phenyl substitution favors agonism, antagonism, or loss of activity [1]. Such head-to-head studies are essential for delineating the MC4R pharmacophore.

Privileged Fragment Evolution for Sigma-1 Receptor Ligands

Given that the 3-phenylpyrrolidine fragment alone can achieve sub-nanomolar sigma-1 affinity (Ki 0.12 nM) [1], the carboxamide variant serves as an ideal intermediate for introducing diverse amide side chains to further optimize potency and selectivity.

Stereochemical Probe in Peptide Mimetics

The availability of enantiomerically pure 3-phenylpyrrolidine-3-carboxamide allows its use as a constrained phenylalanine analog in peptide synthesis. The fixed orientation of the phenyl ring can be exploited to study entropy-enthalpy compensation in protein-ligand binding, a concept supported by the sharp stereochemical SAR observed in the MC4R series [1].

Application
Selection Property
Validation Focus
InhA inhibitor analog library synthesis
Core scaffold for amide coupling and N-alkylation
Evaluate 5-oxo substitution impact on InhA inhibition
MC4R functional selectivity profiling
Regioisomeric control at pyrrolidine ring
Compare agonism/antagonism with trans-4-phenyl analogs
Sigma-1 receptor ligand evolution
Privileged 3-phenylpyrrolidine fragment
Amide side-chain optimization for binding affinity
Stereochemical probe in peptide mimetics
Constrained phenylalanine analog
Entropy-enthalpy compensation studies in binding
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